molecular formula C17H15ClN2O2S2 B6420571 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine CAS No. 919933-52-1

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine

Cat. No.: B6420571
CAS No.: 919933-52-1
M. Wt: 378.9 g/mol
InChI Key: NKAOBOSOEHGNGC-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by:

  • A benzenesulfonyl group at position 4 of the thiazole ring, imparting strong electron-withdrawing properties.

Thiazoles are privileged scaffolds in medicinal chemistry due to their stability, synthetic versatility, and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-15-16(24(21,22)14-9-5-2-6-10-14)20-17(23-15)19-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAOBOSOEHGNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction. The benzenesulfonyl group can be introduced via sulfonylation reactions, while the phenylethylamine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The chlorine atom and other substituents on the thiazole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article outlines its applications, supported by relevant data and case studies.

Structure

The compound features a thiazole ring, which is known for its biological activity. The presence of a benzenesulfonyl group and a chloro substituent enhances its pharmacological properties. The molecular formula is C16H17ClN2O2SC_{16}H_{17}ClN_2O_2S.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. A study demonstrated that thiazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds in this category have been reported to inhibit tumor growth in various cancer models, including breast and lung cancers .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models of arthritis and other inflammatory diseases . This application could lead to the development of new therapeutic agents for chronic inflammatory conditions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Cancer Cell Line Testing

In vitro assays using human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Thiazole Core

Compound 1 : 4-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 1488779-30-1)
  • Substituents :
    • Position 4: 2,4-Dichlorophenyl (electron-withdrawing Cl groups).
    • Position 2: 2-Phenylethylamine (same as the target compound).
  • Comparison :
    • The dichlorophenyl group lacks the sulfonyl moiety, reducing electron-withdrawing effects compared to benzenesulfonyl. This may decrease electrophilicity and alter binding interactions.
    • Retaining the 2-phenylethylamine group suggests similar pharmacokinetic profiles but divergent bioactivity due to the dichlorophenyl substituent .
Compound 2 : 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (CAS 736169-75-8)
  • Substituents :
    • Position 4: Benzenesulfonyl (same as target).
    • Position 2: Pyridin-3-ylmethyl (electron-deficient aromatic group).
  • This substitution may enhance interactions with polar targets (e.g., kinases) .
Compound 3 : 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
  • Substituents :
    • Position 5: 4-Chloro-2-fluorobenzyl (halogenated aromatic group).
    • Position 2: Unsubstituted amine.
  • Comparison :
    • The absence of a sulfonyl group and the simple amine at position 2 result in lower molecular complexity and reduced steric hindrance.
    • Fluorine incorporation may improve metabolic stability but reduce electrophilicity compared to the target compound .

Heterocyclic Core Modifications

Compound 4 : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Core : 1,3,4-Thiadiazole (additional nitrogen atom).
  • Substituents :
    • 4-Chlorobenzylidene (imine linkage) and 4-methylphenyl.
  • Comparison: Thiadiazoles exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to additional nitrogen atoms.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2
Molecular Weight (g/mol) ~365.9 ~350.3 (estimated) ~365.9
LogP (XLogP3) 3.8 ~4.2 (estimated) ~3.5 (estimated)
Hydrogen Bond Acceptors 6 3 7
Solubility Moderate (HPLC purity >99%) Low (lipophilic substituents) Higher (pyridine moiety)

Biological Activity

4-(Benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and results from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 5-chloro-1,3-thiazol-2-amine and 2-phenylethylamine under controlled conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a related compound was tested against the NCI-60 cancer cell line panel, showing promising antiproliferative activity with GI50 values ranging from 2.02 to 7.82 μM across various cell lines .

Table 1: Anticancer Activity Overview

CompoundCell Line TestedGI50 Value (μM)Activity
4aCCRF-CEM (Leukemia)5.5Active
4bA498 (Renal Cancer)3.0Active
4cCNS Cancer3.24Highly Active
4dNCI/ADR-RES (Adriamycin-resistant)>100Inactive

The biological activity of thiazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Molecular docking studies suggest that these compounds may interact with DNA or inhibit key enzymes involved in cell cycle regulation . The binding affinities observed in studies indicate that structural modifications can enhance their efficacy against specific cancer types.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of thiazole derivatives, including our compound of interest. The results indicated that these compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating effective antibacterial properties .

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus12Moderate
Escherichia coli8Strong
Pseudomonas aeruginosa16Moderate

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